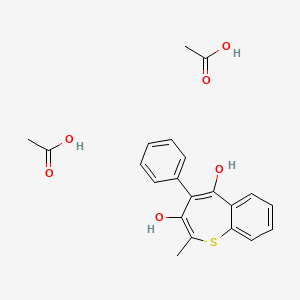![molecular formula C15H16O3S B14455999 [2-(Benzenesulfonyl)-1-methoxyethyl]benzene CAS No. 69333-48-8](/img/structure/B14455999.png)
[2-(Benzenesulfonyl)-1-methoxyethyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Benzenesulfonyl)-1-methoxyethyl]benzene is an organic compound that features a benzenesulfonyl group attached to a methoxyethyl chain, which is further connected to another benzene ring. This compound is part of a broader class of sulfonyl derivatives, known for their diverse applications in organic synthesis and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Benzenesulfonyl)-1-methoxyethyl]benzene typically involves the reaction of benzenesulfonyl chloride with 1-methoxy-2-ethylbenzene under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, thereby optimizing the production process.
Análisis De Reacciones Químicas
Types of Reactions
[2-(Benzenesulfonyl)-1-methoxyethyl]benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene rings in the compound can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the aromatic ring.
Nucleophilic Substitution: The sulfonyl group can be a site for nucleophilic attack, leading to the formation of sulfonamide or sulfone derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to yield thiols or sulfides.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Nucleophilic Substitution: Reagents such as amines or alcohols can be used to form sulfonamides or sulfonates.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
Electrophilic Aromatic Substitution: Halogenated or nitrated derivatives of the original compound.
Nucleophilic Substitution: Sulfonamide or sulfonate derivatives.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or sulfides.
Aplicaciones Científicas De Investigación
[2-(Benzenesulfonyl)-1-methoxyethyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Mecanismo De Acción
The mechanism of action of [2-(Benzenesulfonyl)-1-methoxyethyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can trigger various biochemical pathways, resulting in the desired therapeutic or industrial effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonyl Chloride: A precursor in the synthesis of sulfonyl derivatives.
Benzenesulfonic Acid: An important intermediate in the production of detergents and dyes.
Methoxybenzenes: Compounds with similar methoxy groups but lacking the sulfonyl functionality.
Uniqueness
[2-(Benzenesulfonyl)-1-methoxyethyl]benzene is unique due to the presence of both the benzenesulfonyl and methoxyethyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound in both research and industry.
Propiedades
Número CAS |
69333-48-8 |
|---|---|
Fórmula molecular |
C15H16O3S |
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
[2-(benzenesulfonyl)-1-methoxyethyl]benzene |
InChI |
InChI=1S/C15H16O3S/c1-18-15(13-8-4-2-5-9-13)12-19(16,17)14-10-6-3-7-11-14/h2-11,15H,12H2,1H3 |
Clave InChI |
PXOVBRDKHCZXLR-UHFFFAOYSA-N |
SMILES canónico |
COC(CS(=O)(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



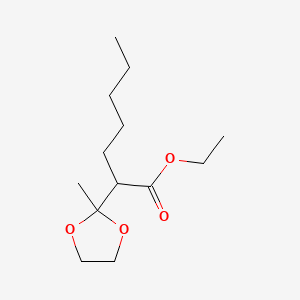

![Acetic acid, [(4-iodophenyl)amino]oxo-, ethyl ester](/img/structure/B14455932.png)

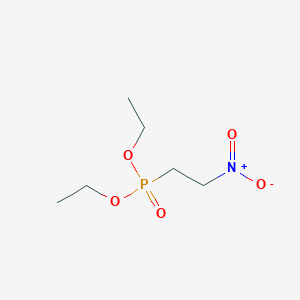
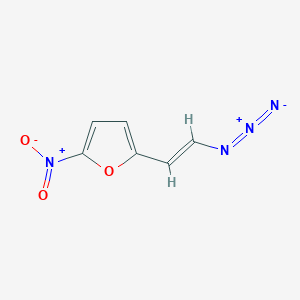



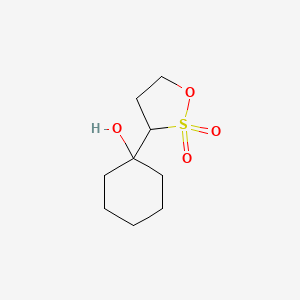
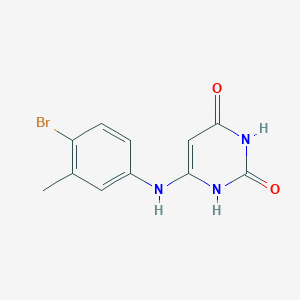
![1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-[(4-methylphenyl)methoxy]benzene](/img/structure/B14455982.png)
